Triglycidylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

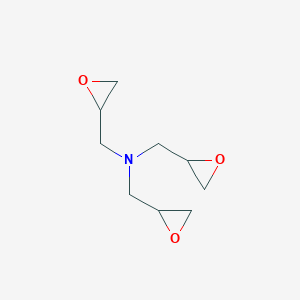

Triglycidylamine, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Crosslinking of Bioprosthetic Materials

TGA has been extensively studied for its effectiveness in crosslinking bioprosthetic materials, particularly in the context of cardiac valves. Research indicates that TGA-treated materials exhibit superior biocompatibility and calcification resistance compared to traditional crosslinkers like glutaraldehyde.

- Key Findings :

- TGA crosslinking significantly enhances collagenase resistance and biomechanical compliance of porcine aortic valve cusps and bovine pericardium .

- In vivo studies demonstrated that TGA-pretreated implants showed less calcification than those treated with glutaraldehyde, indicating improved stability and longevity of bioprosthetic devices .

| Material Type | Crosslinker | Calcification Resistance | Biomechanical Compliance |

|---|---|---|---|

| Porcine Aortic Valve Cusps | This compound | High | Superior |

| Bovine Pericardium | Glutaraldehyde | Low | Moderate |

Tissue Engineering

In tissue engineering, TGA's ability to stabilize extracellular matrix (ECM) proteins has been leveraged to enhance the mechanical properties and biocompatibility of scaffolds used for cell growth.

- Case Study : A study demonstrated that TGA-treated collagen scaffolds supported the growth of sheep aortic valve interstitial cells without calcification, showcasing its potential for cardiac tissue engineering .

Adhesives and Composites

TGA is utilized in the development of advanced adhesives and composite materials. Its epoxy groups facilitate strong bonding between different substrates, making it suitable for various industrial applications.

- Research Insights : The incorporation of TGA into soy protein isolate adhesives has shown improved performance characteristics, including enhanced adhesion strength and moisture resistance .

| Application Area | Material Used | Performance Improvement |

|---|---|---|

| Adhesives | Soy Protein Isolate | Enhanced adhesion strength |

| Composites | Polyurethane Elastomer | Improved moisture resistance |

Wastewater Treatment

TGA's reactive properties have been explored in environmental engineering for wastewater treatment processes, particularly in the removal of pollutants through advanced oxidation processes.

Analyse Des Réactions Chimiques

Crosslinking Reactions with Biomolecules

TGA’s three epoxy groups enable covalent crosslinking with extracellular matrix (ECM) proteins, particularly collagen :

Comparative Stability Data :

| Property | TGA-Crosslinked | Glutaraldehyde-Crosslinked |

|---|---|---|

| Collagenase resistance (%) | 85–92 | 40–55 |

| Calcification (mg Ca/g) | 12.3 ± 1.8 | 98.4 ± 10.2 |

| Shrink temperature (°C) | 82.5 ± 1.2 | 84.1 ± 1.5 |

Reaction with Alkaline Phosphatase (ALP)

Post-crosslinking functionalization with mercapto bisphosphonate (MABP) inhibits ALP activity, a key enzyme in dystrophic calcification :

-

Mechanism : MABP binds to TGA-crosslinked collagen via thiol-epoxide interactions, reducing ALP activity by 78% in vitro.

-

Outcome : Combined TGA/MABP treatment suppresses hydroxyapatite nucleation in rat subdermal implants (0.5 ± 0.2 mg Ca/g vs. 45.3 ± 6.1 mg Ca/g for glutaraldehyde controls).

Stability Under Physiological Conditions

TGA-crosslinked materials exhibit superior resistance to enzymatic and hydrolytic degradation:

-

Collagen Stability : Lyophilized TGA-collagen substrates retained 92% mass after 14 days in SAVIC cultures, versus 48% for glutaraldehyde controls .

-

Thermal Stability : Shrink temperature remains stable at 82–84°C, comparable to glutaraldehyde fixation.

Impact on Cellular Behavior

Propriétés

Formule moléculaire |

C9H15NO3 |

|---|---|

Poids moléculaire |

185.22 g/mol |

Nom IUPAC |

1-(oxiran-2-yl)-N,N-bis(oxiran-2-ylmethyl)methanamine |

InChI |

InChI=1S/C9H15NO3/c1(7-4-11-7)10(2-8-5-12-8)3-9-6-13-9/h7-9H,1-6H2 |

Clé InChI |

CBOLARLSGQXRBB-UHFFFAOYSA-N |

SMILES canonique |

C1C(O1)CN(CC2CO2)CC3CO3 |

Synonymes |

triglycidyl amine triglycidylamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.